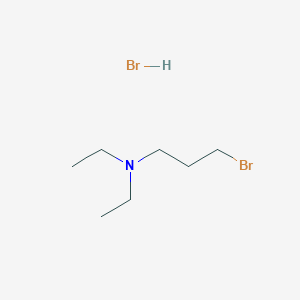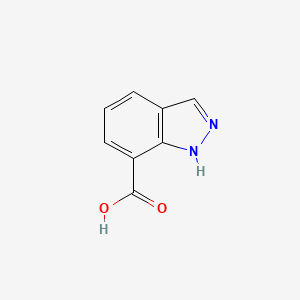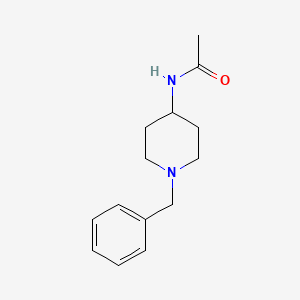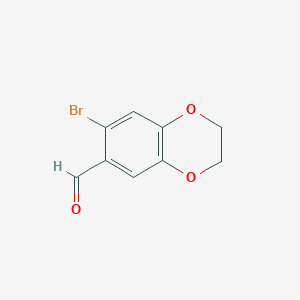
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is not directly mentioned in the provided papers. However, the papers discuss closely related compounds within the benzodiazepine family, which share a similar structural motif to the benzodioxine system. The first paper describes a new synthesis route for a brominated benzodiazepine derivative, while the second paper details the synthesis and crystal structures of two other brominated benzodiazepine derivatives with different alkyl substituents and their impact on molecular conformation and crystal assembly .
Synthesis Analysis
The synthesis of related benzodiazepine compounds involves several steps, including acylation, hydrolysis, and cyclization reactions. In the first paper, the synthesis starts from bromazepam and involves acylation with lead tetraacetate/potassium iodide in acetic acid, followed by mild hydrolysis. The paper also discusses the improved hexamine cyclization of an intermediate into bromazepam, via a quaternary hexaminium salt . The second paper describes the treatment of a brominated benzodiazepine with methyl or hexyl tosylate to yield different alkylated products .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is influenced by the substituents present on the core structure. X-ray crystallography confirms that the two products synthesized in the second paper differ in the identity of the alkyl substituent and crystallize in different molecular forms due to proton migration. This leads to significant changes in the conformation of the central molecular fragment and influences the assembly mode in the crystal .
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions, including thermal rearrangement and heating with reagents like manganese(III) acetate in acetic acid. These reactions lead to the formation of different rearrangement products, such as quinazolin-2-aldehyde, ester, and acid derivatives. The presence of lead tetraacetate/potassium iodide or iodine also influences the reaction outcomes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are not directly provided, the papers do discuss properties related to the crystal structures of synthesized benzodiazepine derivatives. The crystallographic analysis reveals how different alkyl substituents and proton migration affect the molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of the molecules in the crystal lattice .
Scientific Research Applications
Synthesis Routes and Intermediates in Medicinal Chemistry
The synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, including 7-Bromo derivatives, plays a critical role in antibacterial medicinal chemistry. These compounds are synthesized from kojic acid, providing multigram quantities of each aldehyde necessary for developing new antibacterial agents (Barfoot et al., 2010).
Antibacterial and Antidiabetic Agents
A series of compounds incorporating the 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde structure have been synthesized to evaluate their potential as antibacterial and antidiabetic agents. These compounds have shown varying degrees of effectiveness against bacterial infections and in inhibiting α-glucosidase enzyme, which is a target for antidiabetic therapy. The research signifies the chemical's utility in creating new therapeutic options for managing diabetes and bacterial infections (Abbasi et al., 2023).
Development of Anti-Diabetic and Antibacterial Compounds
Further research into derivatives of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has led to the development of novel compounds with potential anti-diabetic and antibacterial properties. These studies highlight the versatility of the chemical in contributing to the synthesis of agents that could be effective in treating type-2 diabetes and bacterial infections, offering a foundation for future pharmaceutical innovations (Abbasi et al., 2022).
Photolabile Protecting Group for Aldehydes and Ketones
The compound has been utilized as a photolabile protecting group for aldehydes and ketones in synthetic organic chemistry, demonstrating its applicability in light-assisted, base-mediated cyclization reactions. This usage underscores the compound's significance in facilitating controlled reactions essential for complex organic synthesis (Lu et al., 2003).
properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOMPOKJNVQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556477 |
Source


|
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
CAS RN |
99067-25-1 |
Source


|
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

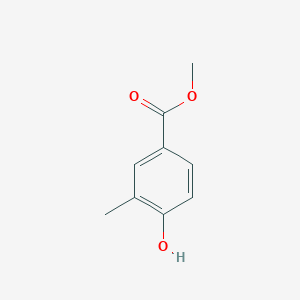

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)
